6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

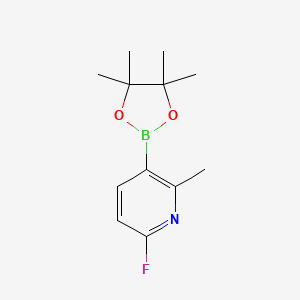

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronic ester with a fluorine atom at position 6, a methyl group at position 2, and a pinacol boronate group at position 3 (Fig. 1). The compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Though direct pharmacological data are unavailable, its structural analogs are widely employed in medicinal chemistry, particularly in kinase inhibitors and fluorescent probes .

Properties

IUPAC Name |

6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXMLGBCFFOIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676944 | |

| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-22-1 | |

| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-Bromo-6-fluoro-2-methylpyridine

The synthesis begins with 2-fluoro-5-methylpyridine (CAS 2369-19-9), which undergoes regioselective bromination at the 3-position.

Procedure :

-

Reagents : N-Bromosuccinimide (NBS), catalytic Lewis acid (e.g., FeCl₃).

-

Conditions : Reaction in dichloromethane at 0°C to room temperature for 12–24 hours.

-

Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating methyl group at position 2 and the electron-withdrawing fluorine at position 6, directing bromination to position 3.

Challenges :

Alternative Route: Triflate Formation

For palladium-catalyzed borylation, a triflate intermediate offers superior reactivity compared to bromide.

Procedure :

-

Reagents : Triflic anhydride (Tf₂O), 2,6-lutidine.

-

Conditions : Reaction in dichloromethane at −78°C to 0°C for 1–2 hours.

Advantages :

-

Triflates are more electrophilic, accelerating transmetallation in subsequent borylation.

Miyaura Borylation Reaction

The halogenated/triflated pyridine undergoes borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Standard Reaction Conditions

-

Base : KOAc (3 equiv) to neutralize HX byproducts.

-

Solvent : 1,4-Dioxane or toluene at 80–100°C under inert atmosphere.

-

Time : 12–24 hours.

Example Protocol :

-

Charge a flask with 3-bromo-6-fluoro-2-methylpyridine (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 equiv) in anhydrous dioxane.

-

Degas via N₂ purging, heat to 80°C, and stir for 18 hours.

-

Cool, filter through Celite®, concentrate, and purify via column chromatography (hexane/ethyl acetate) to isolate the boronate ester.

Yield : 60–75% (higher for triflate substrates).

Mechanistic Insights

The catalytic cycle involves:

-

Oxidative addition of Pd⁰ into the C–X bond.

-

Transmetallation with B₂pin₂.

-

Reductive elimination to form the C–B bond.

Key Factors Affecting Efficiency :

-

Electrophilicity of X : Triflate > bromide > chloride.

-

Solvent Polarity : Polar aprotic solvents (dioxane) stabilize Pd intermediates.

-

Base : KOAc maintains weakly basic conditions, avoiding Pd aggregation.

Alternative Methods: Directed C–H Borylation

While less common for electron-deficient pyridines, Ir-catalyzed C–H borylation offers a one-step approach.

Iridium-Catalyzed Borylation

-

Catalyst : [Ir(COD)OMe]₂ with dtbpy ligand.

-

Conditions : B₂pin₂ (2 equiv), solvent (cyclohexane), 80°C, 24 hours.

-

Regioselectivity : Directed by the fluorine’s electron-withdrawing effect, favoring borylation at the 3-position.

Limitations :

-

Lower yields (~40–50%) due to competing side reactions.

-

Requires excess B₂pin₂ and high catalyst loading (5–10 mol%).

Purification and Stability Considerations

Chromatographic Purification

Crystallization

-

Recrystallization from ethanol/water mixtures enhances purity (>97%) but is less common due to the compound’s sensitivity.

Storage :

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Miyaura (Br substrate) | 60–75% | Reliable, scalable | Requires halogenated precursor |

| Miyaura (OTf substrate) | 75–85% | Faster reaction times | Triflate synthesis adds a step |

| Ir-catalyzed C–H | 40–50% | One-step, no pre-functionalization | Low yield, high catalyst cost |

Challenges and Optimization Strategies

-

Regioselectivity : Competing borylation at positions 4 or 5 is minimized using sterically hindered ligands (e.g., dppf).

-

Pd Removal : Washing with aqueous EDTA or thiourea-immobilized resins reduces Pd contamination to <10 ppm.

-

Moisture Sensitivity : Strict anhydrous conditions prevent boronate ester hydrolysis to boronic acid .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role in the Suzuki-Miyaura coupling reaction. The boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the coupled product and regenerate the palladium catalyst .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related pyridine-based boronic esters, highlighting substituent variations and their implications:

*Calculated based on molecular formula C12H16BFNO2.

Reactivity and Electronic Effects

- Steric Effects: The 2-methyl group introduces steric hindrance, which may reduce coupling efficiency with bulky substrates but improve selectivity in congested reaction environments .

- Heterocyclic Cores: Imidazo- and thieno-fused pyridines (e.g., ) exhibit rigid, planar structures that enhance binding to biological targets like kinases, whereas simple pyridines are more versatile in synthetic applications .

Biological Activity

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1310405-22-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.

The compound has the following chemical properties:

- Molecular Formula : CHBFNO

- Molecular Weight : 237.078 g/mol

- Purity : 98%+

- Structure : The compound features a pyridine ring substituted with a fluorine atom and a boronate ester group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Mechanism of Action : It is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit GSK-3β and DYRK1A enzymes, which are crucial in cancer pathways .

- Case Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The IC values for these compounds were significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil (5-FU) .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Research Findings : In models of inflammation induced by lipopolysaccharides (LPS), the compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests a potential role in treating inflammatory diseases.

3. Neuroprotective Properties

Research has indicated that this compound may have neuroprotective effects:

- Mechanisms : It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . This could be beneficial in neurodegenerative conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridine Ring : Utilizing pyridine derivatives.

- Boronate Ester Formation : Employing boronic acids in the presence of catalysts.

- Fluorination : Introduction of the fluorine atom via electrophilic substitution methods.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the dioxaborolane group. Key steps include halogenation of the pyridine core followed by borylation using pinacol borane derivatives. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are critical for solubility and reaction efficiency, with temperature control (typically 60–100°C) to prevent decomposition . Purification often involves column chromatography or recrystallization using ethyl acetate/hexane mixtures.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) are essential. For crystallographic validation, SHELX or OLEX2 software can refine X-ray diffraction data to confirm bond lengths and angles, particularly the B–O and B–C bonds in the dioxaborolane moiety .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The dioxaborolane group enables carbon-carbon bond formation in cross-coupling reactions (e.g., with aryl halides). It is particularly useful in synthesizing fluorinated heterocycles for medicinal chemistry. Researchers should pair it with palladium catalysts (e.g., Pd(PPh₃)₄) and optimize reaction conditions (e.g., base selection, solvent polarity) for specific targets .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound during cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the pyridine ring, accelerating transmetallation steps in Suzuki reactions. Steric effects from the methyl group at the 2-position may require tailored ligands (e.g., bulky phosphines) to mitigate steric hindrance. Computational studies (DFT) or Hammett parameters can quantify these effects .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies between XRD and NMR data (e.g., bond rotation in solution vs. solid state) can be addressed via variable-temperature NMR or dynamic crystallography. For example, SHELXL refinement parameters (e.g., ADPs) may reveal disorder in the dioxaborolane group, requiring constrained refinement .

Q. How can the stability of this compound under varying pH and solvent conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to aqueous buffers (pH 2–12) and polar aprotic solvents (e.g., DMSO). Monitor degradation via LC-MS and quantify boronic acid formation (a common hydrolysis product) using ¹¹B NMR .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

- Methodological Answer : Scale-up risks include exothermic side reactions (e.g., deborylation) and solvent volume limitations. Use flow chemistry to control heat transfer and solvent evaporation. Optimize catalyst loading (e.g., ≤1 mol% Pd) to reduce costs and metal contamination .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 75–92%) may stem from solvent purity or trace moisture affecting boronic ester stability. Rigorous drying of solvents (e.g., molecular sieves) and inert atmosphere protocols are recommended .

- Crystallographic Disorder : The dioxaborolane group’s flexibility can lead to ambiguous electron density maps. Use twin refinement in SHELXL or alternative software like PLATON to model disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.